molecular formula C7H4ClN3O B12994496 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B12994496
M. Wt: 181.58 g/mol
InChI Key: UGHFSJJRIGTDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and aldehyde functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2,3-diaminopyridine with a chloro-substituted aldehyde. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions and microwave-assisted synthesis are also explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to the presence of both chloro and aldehyde functional groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-3H,(H,9,10,11)

InChI Key

UGHFSJJRIGTDOX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)C=O

Origin of Product

United States

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